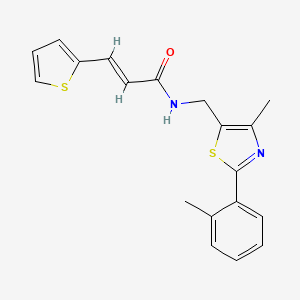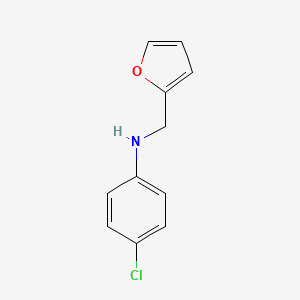
4-chloro-N-(furan-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(furan-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One significant application involves corrosion inhibition. For example, a related furan Schiff base has been synthesized and shown to effectively inhibit the corrosion of copper in hydrochloric acid solutions. The inhibitor's adsorption on copper surfaces follows the Langmuir isotherm, indicating its potential utility in protecting metal surfaces in acidic environments (Issaadi, Douadi, & Chafaa, 2014).
Organic Synthesis and Material Science
In organic synthesis, derivatives of 4-chloro-N-(furan-2-ylmethyl)aniline have been utilized in the photolysis-induced arylation of heterocycles, yielding various heterocyclic compounds. This process is noted for its high regio- and chemoselectivity, demonstrating the compound's utility in synthetic organic chemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Catalysis
Additionally, N,N'-bis(furan-2-ylmethyl)oxalamide, a related compound, has been found effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing its role in facilitating the coupling of a wide range of (hetero)aryl bromides with various amines. This highlights its significance in the synthesis of pharmaceutically relevant compounds (Bhunia, Kumar, & Ma, 2017).
Surface and Material Characterization
The characterization of surfaces and materials is another crucial application. For instance, 4-chloro-N-(pyridin-2-ylmethyl)aniline, a compound with a similar structure, was synthesized and tested as a corrosion inhibitor in acid mediums for mild steel, demonstrating high efficiency and providing insights into corrosion kinetics and thermodynamics (Fernandes et al., 2019).
Quantum Chemical Studies
Quantum chemical studies have also been performed on similar compounds, offering detailed insights into their molecular structure and the electronic nature of their inhibitory action. Such studies are pivotal for understanding the interactions at the atomic level and for designing more effective inhibitors (Charanya, Sampathkrishnan, & Balamurugan, 2022).
Luminescence Sensing
Lastly, the luminescent sensing of aniline by metal-organic frameworks incorporating furan derivatives highlights the versatility of these compounds in developing sensitive and selective detection methods for environmental and analytical applications (Li et al., 2017).
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYCONFCUFJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
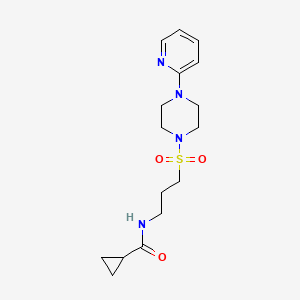
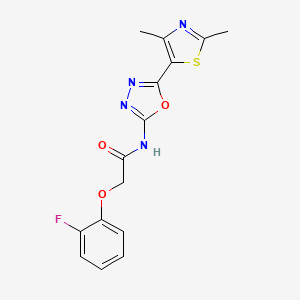
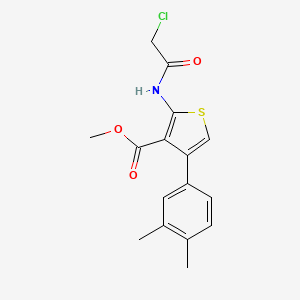
![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)
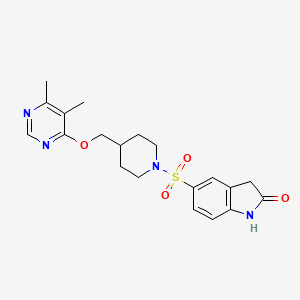
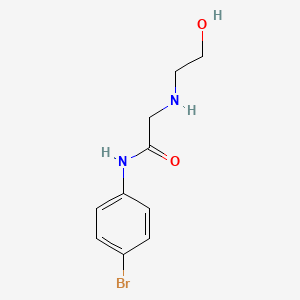
![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
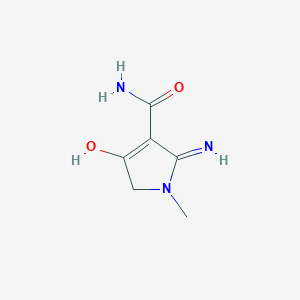
![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)
